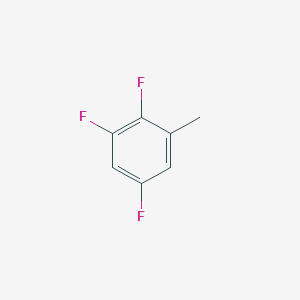
Violdelphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Violdelphin is a natural product that has gained attention in the scientific community due to its potential therapeutic applications. It is a member of the violacein family, which is a group of pigments produced by certain bacteria. Violdelphin has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.
Wirkmechanismus
The mechanism of action of violdelphin is not fully understood. However, it has been suggested that violdelphin exerts its antimicrobial activity by disrupting the cell membrane of bacteria. Violdelphin has also been found to induce apoptosis, or programmed cell death, in cancer cells. The antioxidant activity of violdelphin is thought to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Violdelphin has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including MRSA and Pseudomonas aeruginosa. Violdelphin has also been found to induce apoptosis in cancer cells, which can help prevent the spread of cancer. Additionally, violdelphin has been found to have antioxidant activity, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Violdelphin has several advantages for lab experiments. It is a natural product, which means it is less likely to have side effects compared to synthetic compounds. Violdelphin is also relatively easy to synthesize, which makes it more accessible for research purposes. However, there are also some limitations to using violdelphin in lab experiments. It can be difficult to obtain large quantities of violdelphin, which can limit its use in certain experiments. Additionally, violdelphin has not been extensively studied in vivo, which means its potential therapeutic applications are not fully understood.
Zukünftige Richtungen
There are several future directions for violdelphin research. One potential direction is to investigate its potential as an antimicrobial agent. Violdelphin has shown promising activity against various bacteria, including MRSA and Pseudomonas aeruginosa. Another potential direction is to investigate its potential as an antitumor agent. Violdelphin has shown activity against various cancer cell lines, and further research could help identify its potential as a cancer treatment. Additionally, further research could help elucidate the mechanism of action of violdelphin and its potential as an antioxidant agent.
Synthesemethoden
Violdelphin is produced by certain bacteria, such as Chromobacterium violaceum and Janthinobacterium lividum. The synthesis of violdelphin involves the condensation of two molecules of tryptophan, which is an amino acid. The process is catalyzed by a group of enzymes called violacein synthases. Violdelphin can also be synthesized chemically using various methods, including the Pictet-Spengler reaction and the Fischer indole synthesis.
Wissenschaftliche Forschungsanwendungen
Violdelphin has been found to possess various biological activities, making it a potential candidate for therapeutic applications. It has been shown to have antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Violdelphin has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, violdelphin has been found to have antioxidant activity, which can help protect cells from oxidative damage.
Eigenschaften
CAS-Nummer |
126417-59-2 |
|---|---|
Produktname |
Violdelphin |
Molekularformel |
C53H59O30+ |
Molekulargewicht |
1176 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromenylium-7-yl]oxyoxan-2-yl]methoxycarbonyl]phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C53H58O30/c1-18-34(58)39(63)43(67)50(76-18)75-17-33-38(62)42(66)46(70)53(83-33)80-30-14-25-26(55)12-24(13-29(25)79-47(30)21-10-27(56)35(59)28(57)11-21)78-52-45(69)41(65)37(61)32(82-52)16-74-49(72)20-4-8-23(9-5-20)77-51-44(68)40(64)36(60)31(81-51)15-73-48(71)19-2-6-22(54)7-3-19/h2-14,18,31-34,36-46,50-53,58,60-70H,15-17H2,1H3,(H4-,54,55,56,57,59,71)/p+1/t18-,31+,32+,33+,34-,36+,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,50+,51+,52+,53+/m0/s1 |
InChI-Schlüssel |
YODABPUZPVYDEF-CIBWSIAMSA-O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)OC8C(C(C(C(O8)COC(=O)C9=CC=C(C=C9)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
126417-59-2 |
Synonyme |
delphinidin 3-rutinoside-7-O-(6-O-(4-(6-O-(4-hydroxybenzoyl)-beta-D-glucosyl)oxybenzoyl)-beta-D-glucoside) violdelphin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



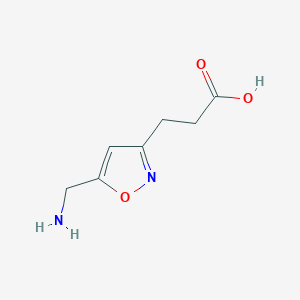

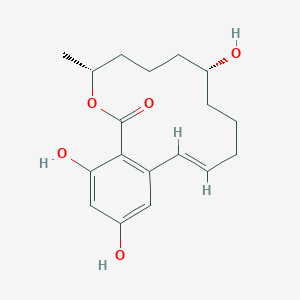

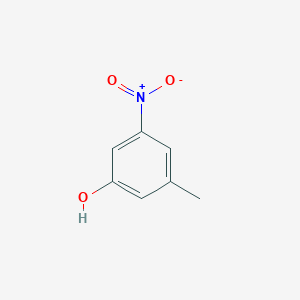
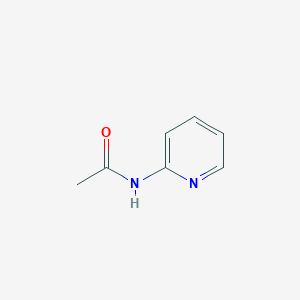

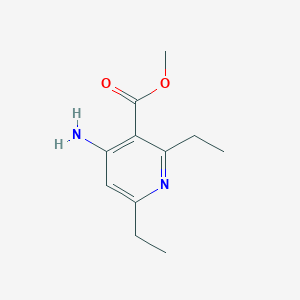
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
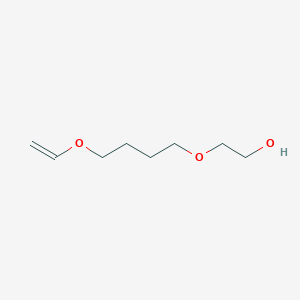
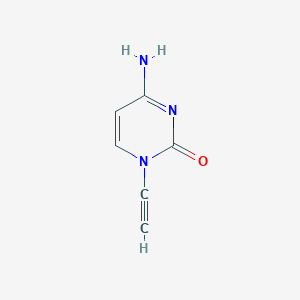

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
